molecular formula C6H6ClN3O B11716018 2-chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine

2-chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine

Cat. No.: B11716018
M. Wt: 171.58 g/mol
InChI Key: TXBPTULCCYOHEL-UHFFFAOYSA-N
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Description

2-Chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine is a bicyclic heteroaromatic compound featuring a pyrimidine ring fused to a partially saturated oxazine moiety. The chlorine substituent at position 2 enhances electrophilicity, making it a versatile intermediate for nucleophilic substitution or palladium-catalyzed coupling reactions . This compound belongs to a broader class of nitrogen- and oxygen-containing bicyclic systems synthesized for pharmacological evaluation, including inhibitors of angiotensin-converting enzyme (ACE), endothelin-converting enzyme, and cyclin-dependent kinases .

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

2-chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine

InChI

InChI=1S/C6H6ClN3O/c7-6-9-3-4-5(10-6)11-2-1-8-4/h3,8H,1-2H2

InChI Key

TXBPTULCCYOHEL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=NC(=NC=C2N1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . This reaction leads to the formation of the desired pyrimido[4,5-b][1,4]oxazine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional uniqueness of 2-chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine is best understood through comparison with analogs differing in substituents, fused ring systems, or pharmacological profiles. Below is a detailed analysis:

Structural Analogues with Varied Substituents

Key derivatives include:

  • 2-Amino-4-hydroxy-5-formyl-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine: Features amino (-NH₂), hydroxy (-OH), and formyl (-CHO) groups. Analytical data (C, H, N ±0.4%) and NMR spectra confirm its stability in aqueous media after recrystallization .
  • Pyridazino-oxazine derivatives (e.g., Compound 13 from ): Contains a pyridazine ring fused to oxazine. Substituents like tetrahydro-2H-pyran-2-yl and phenethyl groups influence steric bulk and synthetic accessibility (65.5% yield via reflux in CH₃CN with K₂CO₃) .

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituents Key Properties References
2-Chloro-6,7-dihydro-5H-pyrimido[...]oxazine 2-Cl High electrophilicity; lipophilic
2-Amino-4-hydroxy-5-formyl derivative 2-NH₂, 4-OH, 5-CHO Enhanced solubility; H-bond donor sites
Compound 13 (Pyridazino-oxazine) 7-THP, 4-phenethyl Steric hindrance; moderate yield (65.5%)
Pharmacological Activity
  • ACE/Endothelin Inhibition : Pyrimido-oxazines with electron-withdrawing groups (e.g., Cl) show enhanced binding to ACE due to increased electrophilicity at the pyrimidine core .
  • Melatoninergic Ligands: Amino-substituted derivatives (e.g., 2-NH₂) demonstrate affinity for melatonin receptors, likely due to hydrogen-bonding interactions .

Table 2: Pharmacological Targets of Analogues

Compound Type Key Targets Substituent Influence References
Chloro-pyrimido-oxazines ACE, endothelin-converting enzymes Cl enhances enzyme active-site binding
Amino-hydroxy-pyrimido-oxazines Melatonin receptors NH₂ and OH enable receptor H-bonding
Pyridazino-oxazines (e.g., 15) Not pharmacologically characterized Structural complexity limits testing

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